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molecular formula C8H9NO3 B181267 2,6-Dimethyl-4-nitrophenol CAS No. 2423-71-4

2,6-Dimethyl-4-nitrophenol

Cat. No. B181267
M. Wt: 167.16 g/mol
InChI Key: FNORUNUDZNWQFF-UHFFFAOYSA-N
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Patent
US05516788

Procedure details

A mixture of 10 g (0.0598 mol) of 4-nitro-2,6-dimethylphenol, 16.5 g (0.1196 mol) of K2CO3 and 18.6 g (0.1196 mol) of ethyl iodide in 100 ml of acetonitrile was refluxed for 2.5 hours. The solid material was removed by hot filtration and was then washed with hot acetonitrile. The combined organic phase was evaporated and the resulting residue dissolved in ether. The ether phase was washed with water, dried (Na2SO4) and evaporated yielding 11.4 g (98%) of the product, M.p. 56° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([OH:11])=[C:6]([CH3:12])[CH:5]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[CH2:19](I)[CH3:20]>C(#N)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH3:12])[C:7]([O:11][CH2:19][CH3:20])=[C:8]([CH3:10])[CH:9]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C(=C1)C)O)C
Name
Quantity
16.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C)I
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solid material was removed by hot filtration
WASH
Type
WASH
Details
was then washed with hot acetonitrile
CUSTOM
Type
CUSTOM
Details
The combined organic phase was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in ether
WASH
Type
WASH
Details
The ether phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C(=C1)C)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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